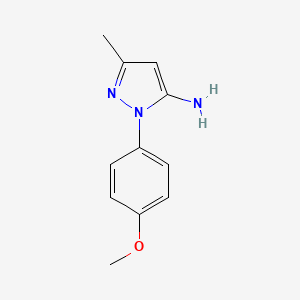

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSZHCXCUDINAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408977 | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91331-86-1 | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91331-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Executive Summary: The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its versatile reactivity and significant biological activities. This guide provides an in-depth analysis of the basic properties of a key derivative, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. We dissect the structural features governing its basicity, explore the mechanistic nuances of protonation, and detail its synthesis and reactivity. This document serves as a technical resource for researchers, offering both foundational knowledge and practical, field-proven experimental protocols for its synthesis and characterization, thereby empowering its application in drug discovery and development.

Molecular Architecture and Physicochemical Profile

Chemical Identity and Structure

This compound is a substituted aminopyrazole with the molecular formula C₁₁H₁₃N₃O. Its structure is characterized by a central pyrazole ring, which is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The key substitutions that dictate its properties are:

-

A 4-methoxyphenyl group at the N1 position.

-

A methyl group at the C3 position.

-

An amino group at the C5 position.

These features make it a versatile intermediate in the synthesis of more complex molecules, particularly fused heterocyclic systems.[1][2]

Structural Features Governing Basicity

The basicity of this molecule is not trivial; it arises from a complex interplay between its structural components. There are two primary sites susceptible to protonation: the exocyclic 5-amino group and the endocyclic, pyridine-like nitrogen at the N2 position.

-

The 5-Amino Group: As with most amines, the lone pair of electrons on the nitrogen atom of the amino group can accept a proton. This is the most significant contributor to the molecule's overall basicity.[3]

-

The Pyridine-like N2 Nitrogen: This nitrogen atom's lone pair resides in an sp² hybrid orbital within the plane of the aromatic ring. It is available for protonation, contributing to the compound's basic character, similar to pyridine.

-

Electronic Influence of Substituents:

-

The 4-methoxyphenyl group at N1 exerts an electron-donating effect through resonance, increasing the electron density within the pyrazole ring system.

-

The amino group at C5 is a strong electron-donating group, which significantly influences the electron distribution and basicity of the entire heterocyclic system.

-

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. Note that experimental values for LogP and pKa may vary, and the values provided are estimates based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | - |

| Molecular Weight | 203.24 g/mol | [4] |

| Appearance | Expected to be a solid | |

| Predicted LogP | ~1.5 - 2.5 | Structural Analogy |

| Predicted pKa | ~4.0 - 5.5 | Structural Analogy |

The Chemistry of Basicity: A Deeper Dive

Locus of Protonation: A Mechanistic Insight

While both the exocyclic amino group and the endocyclic N2 nitrogen can be protonated, the primary site of protonation is dictated by the stability of the resulting conjugate acid. Protonation of the exocyclic 5-amino group allows for significant resonance stabilization, where the positive charge is delocalized across the pyrazole ring. This delocalization makes the conjugate acid more stable, and therefore, the 5-amino group is the more basic site.

Caption: Protonation equilibria of the aminopyrazole core.

Estimated pKa and Influencing Factors

Salt Formation and Practical Implications

The ability to act as a base is fundamentally important in drug development.[7] By reacting this compound with a pharmaceutically acceptable acid (e.g., HCl, H₂SO₄), a corresponding salt can be formed. This transformation is often critical for:

-

Improving Aqueous Solubility: The ionic nature of the salt dramatically increases solubility in water compared to the neutral free base, which is essential for oral bioavailability and formulation of intravenous solutions.

-

Enhancing Stability: Salt forms can be more crystalline and less prone to degradation than the free base.

-

Simplifying Purification: Crystallization of the salt can be an effective method for purification.

Synthesis and Reactivity

General Synthetic Pathway

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[8] For the target molecule, the synthesis involves the reaction of (4-methoxyphenyl)hydrazine with acetoacetonitrile (3-oxobutanenitrile) . The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[8]

Caption: General workflow for the synthesis of the title compound.

Reactivity as a Nucleophilic Base

The nucleophilic character of the 5-amino group makes it a highly reactive handle for further chemical modification. It serves as a key building block (synthon) for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds.[9] For instance, reaction with 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, classes of compounds known for a wide range of biological activities.[2]

Experimental Protocols for Characterization

The following protocols are presented as self-validating systems, providing researchers with a robust framework for synthesis and characterization.

Protocol: Synthesis of this compound

Objective: To synthesize the title compound via condensation cyclization.

Materials:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Acetoacetonitrile (3-oxobutanenitrile)

-

Sodium acetate

-

Ethanol, absolute

-

Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend (4-methoxyphenyl)hydrazine hydrochloride (10 mmol) and sodium acetate (12 mmol) in absolute ethanol (100 mL).

-

Addition: To the stirring suspension, add acetoacetonitrile (10 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of the title compound.

Caption: Workflow for pKa determination via potentiometric titration.

Procedure:

-

Sample Preparation: Accurately weigh a sample of the synthesized compound (approx. 0.1-0.2 mmol) and dissolve it in a suitable solvent system (e.g., 50 mL of a 1:1 ethanol/water mixture) in a titration vessel. The use of a co-solvent is necessary due to the limited water solubility of the free base.

-

Titration Setup: Place the vessel on a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Titration Execution: Begin stirring and record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Identify the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, d(pH)/dV).

-

The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where the concentrations of the free base and its conjugate acid are equal.

-

According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the conjugate acid.

-

Applications and Significance in Drug Development

The basicity of this compound is not merely a chemical curiosity; it is a critical parameter that influences its utility in medicinal chemistry.

-

Pharmacophore and Intermediate: This compound is a valuable pharmacophore, and its derivatives have shown potential as antitubercular, anti-inflammatory, and analgesic agents.[1] Its primary role is often as an intermediate for creating more complex, biologically active molecules.[1]

-

Influence on Pharmacokinetics (ADME):

-

Absorption: The pKa determines the degree of ionization of a drug molecule in different pH environments of the body, such as the stomach (acidic) and intestine (neutral to basic). This ionization state profoundly impacts its ability to cross biological membranes and be absorbed into the bloodstream.

-

Distribution & Excretion: The basic nature of the molecule influences its binding to plasma proteins and its potential for renal excretion.

-

Conclusion

This compound is a heterocyclic compound whose chemical behavior is dominated by the basicity of its 5-amino group. This property is modulated by the electronic interplay within its substituted pyrazole core. A thorough understanding of its pKa, reactivity, and salt-forming capabilities is essential for its effective utilization. By providing a framework that combines theoretical understanding with practical, robust experimental protocols, this guide equips researchers and drug development professionals with the necessary knowledge to harness the full potential of this valuable chemical building block.

References

-

ResearchGate. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. [Link]

-

Al-Zaydi, A. G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1643–1681. [Link]

-

PubChem. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

- Google Patents.

-

Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

PubChem. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

MDPI. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]

-

MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

PubChem. Pyrazole. [Link]

-

ResearchGate. pKa values for morpholine, pyrazole and imidazole. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

PubChem. 5-Amino-3-methyl-1-phenylpyrazole. [Link]

Sources

- 1. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. lifechempharma.com [lifechempharma.com]

- 4. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine | C11H13N3O | CID 17972321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Aminopyrazole Core

An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 91331-86-1): A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazole ring is one such "privileged structure," prized for its synthetic accessibility, favorable drug-like properties, and versatile role as a bioisostere.[1][2] Its derivatives are integral to a wide array of approved drugs, demonstrating efficacy as anti-inflammatory, analgesic, and antipsychotic agents.[3][4]

This guide focuses on a specific, highly valuable derivative: This compound (henceforth referred to as PMPA ), registered under CAS Number 91331-86-1. The strategic placement of a C5-amino group, an N1-aryl substituent, and a C3-methyl group makes PMPA a compelling starting point for library synthesis and a potent scaffold for targeting complex biological systems, most notably protein kinases.[5] As the altered activity of protein kinases is a central theme in oncology, the development of small molecule inhibitors has become a cornerstone of targeted cancer therapy.[2][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of PMPA's synthesis, characterization, biological context, and experimental evaluation.

PART 1: Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of PMPA is the first step in harnessing its potential. The molecule's structure is key to its function, influencing its reactivity, solubility, and interactions with biological targets.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 91331-86-1 | [6] |

| Molecular Formula | C₁₁H₁₃N₃O | [7] |

| Molecular Weight | 203.25 g/mol | [7] |

| Appearance | Solid (predicted) | [7] |

Structural Analysis

The structure of PMPA features a five-membered pyrazole ring with three key substituents:

-

N1-Aryl Group (4-methoxyphenyl): This group significantly influences the molecule's electronic properties and steric profile. It often serves to anchor the molecule within the hydrophobic pockets of enzyme active sites.

-

C3-Methyl Group: A small alkyl group that can contribute to van der Waals interactions and fine-tune the molecule's orientation within a binding site.

-

C5-Amino Group: This is arguably the most critical functional group for biological activity. As a hydrogen bond donor and acceptor, the primary amine can form crucial interactions with amino acid residues (e.g., glutamine, tyrosine) in the hinge region of protein kinases or the active sites of other enzymes like cyclooxygenase-2 (COX-2).[8]

The synthesis of N1-substituted pyrazoles can potentially lead to two different regioisomers. Therefore, unambiguous structural confirmation is not merely academic but essential for interpreting biological data. While advanced NMR techniques can provide strong evidence, single-crystal X-ray diffraction is the definitive method for structural analysis, as demonstrated for the closely related compound 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[9]

Caption: Chemical structure of this compound (PMPA).

PART 2: Synthesis and Characterization

The synthesis of PMPA is rooted in established and reliable heterocyclic chemistry, making it an accessible scaffold for further derivatization.

Synthetic Approach: The Knorr Pyrazole Synthesis Analogue

The most versatile and widely adopted method for constructing the 5-aminopyrazole core is the condensation of a β-ketonitrile with a hydrazine derivative.[10][11] This reaction proceeds via a well-understood mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon.[10]

Caption: General workflow for the synthesis and purification of PMPA.

Detailed Experimental Protocol: Synthesis of PMPA

This protocol is a representative method based on established literature procedures for analogous compounds.[10][12] Researchers should perform their own optimization.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and absolute ethanol to form a slurry.

-

Base Addition: Add a mild base such as sodium acetate (1.1 eq) to the mixture and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Substrate Addition: Add acetoacetonitrile (3-oxobutanenitrile) (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue, which may induce precipitation of the crude product.

-

Isolation: Collect the crude solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization Data (Predicted)

Proper characterization is essential to confirm the identity and purity of the synthesized PMPA. Below are the expected analytical signatures based on data from structurally similar compounds.[13][14][15]

| Analysis | Expected Results |

| ¹H NMR | δ (ppm): ~7.2-7.5 (d, 2H, Ar-H), ~6.9-7.1 (d, 2H, Ar-H), ~5.5 (s, 1H, pyrazole-H), ~4.0-4.5 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~2.2 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~160 (Ar-C-O), ~155 (C5-NH₂), ~150 (C3-CH₃), ~130 (Ar-C-N), ~125 (Ar-CH), ~115 (Ar-CH), ~90 (C4-H), ~55 (-OCH₃), ~12 (-CH₃) |

| LC-MS (ESI+) | m/z: 204.11 [M+H]⁺ |

| FTIR | ν (cm⁻¹): 3400-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), ~1620 (N-H bend), ~1590 (C=N stretch), ~1250 (Asym. C-O-C stretch) |

PART 3: Biological Context and Therapeutic Potential

The true value of PMPA lies in its potential as a scaffold for biologically active agents. Its structure is well-suited for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[16]

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Most small molecule kinase inhibitors target the ATP-binding pocket. The pyrazole scaffold is an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme.[1]

For PMPA, the proposed interactions are:

-

The pyrazole ring acts as the core hinge-binding motif.

-

The C5-amino group can act as a hydrogen bond donor to the hinge region backbone, mimicking the adenine portion of ATP.

-

The N1-methoxyphenyl group extends into a hydrophobic pocket, contributing to binding affinity and selectivity.

Caption: PMPA's hypothesized binding mode in a protein kinase active site.

Potential Therapeutic Applications

-

Oncology: Given the success of pyrazole-based kinase inhibitors like Ruxolitinib (JAK1/2) and Encorafenib (BRAF), PMPA is a prime candidate for developing inhibitors of kinases in pathways like MAPK, PI3K/Akt, and cell cycle regulation (CDKs).[1][5][17]

-

Inflammatory Diseases: The structural similarity to COX-2 inhibitors like Celecoxib suggests potential anti-inflammatory activity.[8][18] Molecular docking studies of related aminopyrazoles show favorable interactions with key residues in the COX-2 active site.[8]

-

Infectious Diseases: Derivatives of 5-aminopyrazoles have demonstrated both antibacterial and antifungal properties, presenting another avenue for exploration.[19][20]

PART 4: Protocols for Biological Evaluation

To validate the therapeutic potential of PMPA or its derivatives, a cascade of biological assays is necessary.

Experimental Workflow: From In Vitro Screening to Cellular Assays

Caption: A typical screening cascade for evaluating novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)

This protocol provides a general framework for assessing a compound's ability to inhibit a specific kinase.

-

Reagent Preparation: Prepare assay buffers, the kinase of interest, the corresponding substrate, and ATP at appropriate concentrations (typically at the Kₘ for ATP). Prepare a serial dilution of PMPA in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound (PMPA) or DMSO (vehicle control).

-

Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to kinase activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity and proliferation of cancer cells.[14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with a serial dilution of PMPA (or derivatives) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of viable cells compared to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 5: Safety and Handling

While a Safety Data Sheet (SDS) for the hydrochloride salt of PMPA suggests no known hazards under GHS classification, it crucially notes that the toxicological properties have not been thoroughly investigated.[6] Therefore, this compound must be treated as a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is more than just a chemical compound; it is a strategic starting point for innovation in drug discovery. Its robust and accessible synthesis, combined with the proven therapeutic relevance of the aminopyrazole scaffold, makes it an exceptionally valuable tool for medicinal chemists. The C5-amino group provides a critical anchor for target engagement, particularly within the ATP-binding site of protein kinases, positioning PMPA as an ideal core for developing targeted therapies in oncology and immunology.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of PMPA analogues by modifying the N1-aryl and C3-substituents to optimize potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Identifying the specific kinase or protein targets for which PMPA and its derivatives show the highest affinity.

-

Computational Modeling: Employing artificial intelligence and machine learning models to predict the activity of virtual PMPA libraries, accelerating the discovery of lead candidates.[21][22][23]

By leveraging the principles and protocols outlined in this guide, researchers can effectively unlock the full potential of this privileged scaffold, paving the way for the next generation of targeted therapeutics.

References

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI.

- 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine. Smolecule.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.

- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central.

- Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.

- Approaches towards the synthesis of 5-aminopyrazoles.

- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.

- Synthesis of 1-(4-methoxybenzyl)

- Process for the preparation of 3-amino-5-methylpyrazole.

- Safety D

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer.

- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.

- This compound.

- Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. PubMed.

- Novel Big Data-Driven Machine Learning Models for Drug Discovery Applic

- Artificial intelligence in drug discovery: applic

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. combi-blocks.com [combi-blocks.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

- 9. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Artificial intelligence in drug discovery: applications and techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pyrazole Amine Derivatives: From Synthesis to Therapeutic Application

Introduction: The Privileged Scaffold in Modern Drug Discovery

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry.[1][2][3] The introduction of an amine functionality to this core scaffold gives rise to pyrazole amine derivatives, a class of compounds demonstrating remarkable versatility and a broad spectrum of biological activities.[4][5] This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold," frequently appearing in a multitude of clinically successful drugs.[6][7][8] Marketed pharmaceuticals for conditions ranging from cancer and inflammation to obesity and central nervous system disorders feature the pyrazole amine core, underscoring its significance in therapeutic development.[1][5][6][9]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, characterization, and diverse pharmacological applications of pyrazole amine derivatives. We will explore the causality behind synthetic strategies, detail robust characterization protocols, and examine the molecular mechanisms that drive their therapeutic effects.

Part 1: Synthesis of the Pyrazole Amine Core

The construction of the pyrazole ring is a foundational aspect of accessing these derivatives. The choice of synthetic route is often dictated by the desired substitution pattern, regioselectivity, and the availability of starting materials.

The Cornerstone: Cyclocondensation with 1,3-Difunctional Systems

The most traditional and widely employed method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dielectrophilic compound.[6] This approach offers a direct and efficient pathway to the pyrazole core.

-

From β-Ketonitriles: The reaction of β-ketonitriles with hydrazines is a paramount strategy for producing 3- or 5-aminopyrazoles.[10] The nitrile group serves as a precursor to the amine functionality. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by intramolecular cyclization and dehydration. The initial choice of substituted hydrazine (R-NHNH₂) versus hydrazine hydrate (H₂N-NH₂) is critical as it determines the substituent on the pyrazole's N1 position.

-

From α,β-Unsaturated Nitriles: An alternative route involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[10] This Michael addition-elimination-cyclization cascade is highly effective for generating diverse aminopyrazoles.

Modern Approaches: Multicomponent Reactions (MCRs)

To enhance synthetic efficiency and rapidly generate libraries of diverse compounds, one-pot multicomponent reactions (MCRs) have become increasingly popular.[11] These reactions combine three or more starting materials in a single step to form the final product, which incorporates portions of all reactants. For pyrazole amine synthesis, an MCR might involve an aldehyde, a malononitrile derivative, and a hydrazine, leading to highly substituted pyrazoles in a single, atom-economical step.[11]

A generalized workflow for the synthesis of pyrazole amine derivatives is depicted below. This highlights the convergence of various starting materials to form the versatile aminopyrazole scaffold, which can then be further functionalized for drug discovery applications.

Part 2: Structural Characterization and Validation

Confirming the identity, structure, and purity of a synthesized compound is a non-negotiable step in drug discovery. A combination of spectroscopic and analytical techniques is employed to provide a complete structural elucidation of pyrazole amine derivatives.

| Technique | Purpose & Key Observables |

| ¹H & ¹³C NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework. Key signals include the aromatic protons on the pyrazole ring, the chemical shift of the -NH₂ protons (which can vary and exchange with D₂O), and the signals corresponding to various substituents. ¹³C NMR confirms the number of unique carbon environments.[12][13] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. Characteristic peaks include N-H stretching vibrations for the amine group (typically two bands for a primary amine around 3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region, and C-N stretching.[12][14] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, providing confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, further validating the elemental composition.[13] |

| Single-Crystal X-ray Diffraction | Provides the unambiguous, three-dimensional structure of the molecule in the solid state, confirming connectivity, stereochemistry, and bond angles. This is the gold standard for structural confirmation.[12] |

| Elemental Analysis | Measures the percentage composition of elements (C, H, N) in the compound. The experimental values must match the theoretical values calculated from the proposed molecular formula, serving as a crucial check for purity.[14] |

Part 3: The Pharmacological Significance of Pyrazole Amines

The functionalization of the pyrazole nucleus with amino substituents leads to compounds with a wide array of pharmacological activities, making them a versatile framework in drug discovery.[4][5] The position of the amino group (at C3, C4, or C5) significantly influences the molecule's biological profile and target specificity.[5]

Anticancer Activity

Pyrazole amine derivatives are widely investigated as anticancer agents, acting through various mechanisms of action.[15][16]

-

Kinase Inhibition: Many pyrazole amines function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[17] Several FDA-approved tyrosine kinase inhibitors (TKIs) like Crizotinib and Axitinib incorporate a pyrazole scaffold, highlighting its importance in targeting kinases involved in non-small cell lung cancer and other malignancies.[8][17]

-

Cell Cycle Arrest & Apoptosis Induction: Studies have shown that certain derivatives can halt the cell cycle at specific checkpoints and induce programmed cell death (apoptosis) in cancer cells.[6][18] For example, some compounds have been shown to downregulate the expression of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[18]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target. Benzimidazole-linked pyrazole derivatives have demonstrated potent antiproliferative activity by inhibiting the EGFR receptor.[15]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of pyrazoles is well-established, with the blockbuster drug Celecoxib (a COX-2 inhibitor) being a prime example.[1][6] Aminopyrazole derivatives have also been developed as potent anti-inflammatory agents.[9] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[18] Additionally, some derivatives have shown significant analgesic (pain-reducing) effects in preclinical models.[9][19]

Antimicrobial and Antiviral Activities

The pyrazole amine scaffold is a promising backbone for the development of new anti-infective agents.

-

Antibacterial: Derivatives have shown potent activity against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][8]

-

Antifungal: Significant antifungal activity has been reported, with some compounds showing efficacy comparable to or exceeding that of standard antifungal drugs.[3][6]

-

Antiviral: The pyrazole nucleus is present in compounds with antiviral properties, including agents developed to treat HIV.[7][8]

The diverse biological activities of pyrazole amine derivatives are summarized in the diagram below, illustrating how a single core scaffold can be tailored to address a multitude of therapeutic targets.

Part 4: A Mechanistic Deep Dive: Kinase Inhibition in Oncology

To illustrate the therapeutic mechanism, we focus on kinase inhibition, a major application of pyrazole amine derivatives in cancer treatment. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental step in cellular signaling. In cancer, kinases are often constitutively active, leading to uncontrolled cell proliferation and survival. Pyrazole amine derivatives are frequently designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its function.

The pyrazole core acts as a stable scaffold, while the amine group and other substituents form crucial hydrogen bonds and hydrophobic interactions within the kinase's active site, conferring both potency and selectivity.[20] The success of this strategy is validated by the numerous pyrazole-based kinase inhibitors in clinical use.[17]

Part 5: Field-Proven Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and biological evaluation of a pyrazole amine derivative.

Protocol 1: Synthesis of a 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivative

This protocol is based on the common cyclocondensation reaction of a hydrazine with an α,β-unsaturated nitrile.

Materials:

-

(Ethoxymethylene)malononitrile

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in absolute ethanol (30 mL).

-

Reagent Addition: To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature with continuous stirring.

-

Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the product under vacuum. The resulting solid is the target 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

-

Self-Validation: Confirm the structure and purity of the product using the characterization techniques outlined in Part 2 (NMR, IR, MS) before proceeding with biological assays.

Protocol 2: In Vitro Anticancer Screening via MTT Assay

This protocol assesses the cytotoxicity of a synthesized pyrazole amine derivative against a cancer cell line (e.g., MCF-7, human breast cancer).

Materials:

-

MCF-7 cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized pyrazole amine derivative (dissolved in DMSO to make a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole amine derivative stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Pyrazole amine derivatives represent a privileged and enduring scaffold in the landscape of drug discovery.[7] Their synthetic accessibility, coupled with their ability to interact with a wide range of biological targets, ensures their continued relevance.[6][21] The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous clinical candidates and marketed drugs.[5][8]

Future efforts will likely focus on the development of more selective and potent derivatives through structure-based drug design and combinatorial chemistry approaches. The exploration of novel therapeutic areas and the use of these compounds as chemical probes to elucidate complex biological pathways will further expand the utility of this remarkable chemical class. The metabolic stability of the pyrazole nucleus is a key advantage that will continue to make it an attractive component in the design of next-generation therapeutics.[8]

References

-

Faidah, F., Bennani, L., Doudach, L., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 134. [Link]

-

Piaz, V. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. [Link]

-

Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Piaz, V. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

-

Faidah, F., Bennani, L., Doudach, L., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

-

Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

- Fichez, J., Busca, P., & Prestat, G.

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Open Research@CSIR-NIScPR. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 10. soc.chim.it [soc.chim.it]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijtsrd.com [ijtsrd.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. srrjournals.com [srrjournals.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 20. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Discovery, Synthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. While a singular, seminal discovery of this specific molecule is not prominently documented in the scientific literature, its existence and importance can be inferred from the extensive research into structurally related pyrazole derivatives. This guide will, therefore, draw upon established synthetic methodologies and biological evaluations of analogous compounds to present a scientifically grounded narrative of its discovery and history. We will delve into the probable synthetic routes, detailed characterization protocols, and the logical basis for its investigation as a pharmacologically active agent.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The title compound, this compound, belongs to the class of N-aryl-5-aminopyrazoles, a subclass that has garnered significant attention for its therapeutic potential.

Postulated Discovery and Historical Context

Synthetic Pathways: A Regiospecific Approach

The most probable and widely employed method for the synthesis of 1-aryl-3-alkyl-1H-pyrazol-5-amines is the condensation reaction between a β-ketonitrile and a substituted hydrazine. This approach offers high regioselectivity and typically results in good yields.

Proposed Synthesis of this compound

The synthesis would logically proceed via the reaction of (4-methoxyphenyl)hydrazine with acetoacetonitrile (3-oxobutanenitrile) . The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

Caption: Proposed synthetic scheme for this compound.

Experimental Protocol (Hypothetical)

The following protocol is based on established procedures for analogous pyrazole syntheses:

-

Reaction Setup: To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in absolute ethanol, add acetoacetonitrile (1 equivalent).

-

Reaction Conditions: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized compound is critical. A combination of spectroscopic techniques would be employed to confirm the structure of this compound.

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the methyl protons (CH ₃) at the 3-position. - A singlet for the pyrazole ring proton (CH ). - A singlet for the amine protons (NH ₂). - A singlet for the methoxy group protons (OCH ₃). - A set of doublets for the aromatic protons of the 4-methoxyphenyl group. |

| ¹³C NMR | - A signal for the methyl carbon (C H₃). - Signals for the pyrazole ring carbons. - A signal for the methoxy carbon (OC H₃). - Signals for the aromatic carbons of the 4-methoxyphenyl group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₁₁H₁₃N₃O. |

| FT-IR | - Characteristic absorption bands for N-H stretching of the amine group. - C-H stretching of the aromatic and methyl groups. - C=N and C=C stretching of the pyrazole and phenyl rings. - C-O stretching of the methoxy group. |

Potential Biological Activity and Therapeutic Relevance

While specific biological data for this compound is not extensively published, the broader class of N-aryl-5-aminopyrazoles has shown promise in several therapeutic areas.

-

Anti-inflammatory and Analgesic Activity: As previously mentioned, the structural similarity to known COX-2 inhibitors suggests that this compound could possess anti-inflammatory and analgesic properties.[3] The 5-amino group is known to be a key pharmacophoric feature for interaction with the COX enzyme active site.

-

Antitubercular Activity: Research has indicated that some pyrazole derivatives exhibit potential as antitubercular agents by inhibiting specific bacterial enzymes.[5]

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. Further functionalization of the amine group could lead to potent and selective kinase inhibitors.

Caption: Potential therapeutic applications of this compound.

Future Directions and Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery. Its straightforward synthesis and the known biological activities of related compounds make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on its definitive synthesis and characterization, followed by a comprehensive biological screening to elucidate its specific pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications at the 3-methyl and 5-amino positions, as well as on the N-phenyl ring, will be crucial in optimizing its potency and selectivity for various biological targets.

This guide, by synthesizing information from related, well-documented compounds, provides a robust framework for researchers and scientists to understand and further explore the scientific and therapeutic potential of this compound.

References

-

Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1170. Available at: [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2018). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2018(4), M1013. Available at: [Link]

-

Semantic Scholar. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available at: [Link]

-

Amanote Research. (n.d.). 1-(4-Methoxyphenyl)-3-Phenyl-1h-Pyrazol-5-Amine. Available at: [Link]

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities. This document details the probable synthetic pathways, structural elucidation, and explores the promising therapeutic applications of this specific pyrazole derivative, with a focus on its potential as an anti-inflammatory, analgesic, and antimicrobial agent. The narrative integrates established chemical principles with insights into its potential mechanisms of action, particularly as a cyclooxygenase-2 (COX-2) inhibitor, to offer a holistic understanding for researchers in drug discovery and development.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of commercially successful drugs. These include anti-inflammatory agents, analgesics, vasodilators, and antidepressants, highlighting the broad therapeutic scope of pyrazole-containing molecules.[1] The subject of this guide, this compound, combines the pyrazole core with a 4-methoxyphenyl group and a 3-methyl substituent, features that are anticipated to modulate its biological activity and pharmacokinetic profile.

Chemical Properties and Synthesis

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₁H₁₃N₃O | Inferred |

| Molecular Weight | 203.24 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. The amino group may enhance aqueous solubility at physiological pH. |

Synthesis Pathway: A Regiospecific Approach

A highly probable and efficient method for the synthesis of this compound involves the regiospecific condensation of a β-ketonitrile with a substituted hydrazine. This approach is well-documented for the synthesis of analogous 1,5-diarylpyrazoles.[2]

The proposed synthesis workflow is as follows:

Sources

Exploring New Horizons: A Technical Guide to Future Research on Agomelatine (C15H17NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine, an atypical antidepressant with a unique pharmacological profile, presents a compelling case for expanded research beyond its current indication for major depressive disorder.[1][2] This guide synthesizes the existing knowledge on agomelatine's mechanism of action, pharmacokinetics, and clinical applications to propose novel avenues of investigation. We delve into its potential in treating a broader spectrum of neuropsychiatric and systemic disorders, underpinned by its distinct melatonergic agonism and serotonergic antagonism.[3][4][5] This document serves as a strategic roadmap for researchers and drug development professionals, outlining key experimental protocols and conceptual frameworks to unlock the full therapeutic potential of this intriguing molecule.

The Core Mechanism: A Dual-Action Paradigm

Agomelatine's therapeutic effects are primarily attributed to its synergistic actions on two distinct receptor systems:

-

Melatonergic Agonism: It is a potent agonist at melatonin receptors MT1 and MT2.[3][6][7] This action is crucial for resynchronizing circadian rhythms, which are often disrupted in depressive and other psychiatric disorders.[3][6][8] The majority of MT1 receptors are located in the suprachiasmatic nucleus of the hypothalamus, the body's primary circadian pacemaker, while MT2 receptors are predominantly found in the retina.[3]

-

Serotonergic Antagonism: Agomelatine acts as a selective antagonist of the serotonin 5-HT2C receptor.[3][4][6] This antagonism leads to an increase in norepinephrine and dopamine release in the prefrontal cortex, contributing to its antidepressant and anxiolytic effects.[1][2]

This dual mechanism distinguishes agomelatine from traditional antidepressants like SSRIs and SNRIs, offering a unique therapeutic window with a generally more favorable side-effect profile, particularly concerning sexual dysfunction and discontinuation symptoms.[2][3]

Signaling Pathway Overview

Caption: Agomelatine's synergistic mechanism of action.

Pharmacokinetics and Metabolism: Considerations for Future Studies

Agomelatine exhibits rapid oral absorption, but extensive first-pass metabolism results in low bioavailability (~1-5%).[1][3] It is primarily metabolized in the liver by CYP1A2 (90%) and to a lesser extent by CYP2C9/19 (10%).[1][2][8] This metabolic profile has significant implications for drug-drug interactions and patient-specific dosing strategies.

| Pharmacokinetic Parameter | Value | Implication for Research |

| Bioavailability | ~1-5% | Development of alternative delivery systems (e.g., sublingual, transdermal) to bypass first-pass metabolism could enhance efficacy and reduce inter-individual variability. |

| Elimination Half-life | 1-2 hours | Ideal for minimizing accumulation, but may necessitate exploration of extended-release formulations for certain indications requiring stable plasma concentrations.[1][7] |

| Protein Binding | 95% | High protein binding suggests a potential for displacement by other highly protein-bound drugs, warranting further investigation into co-administration regimens.[1] |

| Primary Metabolizing Enzyme | CYP1A2 | Research into the impact of genetic polymorphisms in CYP1A2 on agomelatine efficacy and safety is a critical area for personalized medicine.[2] |

Potential Research Areas: Beyond Major Depressive Disorder

The unique mechanism of action of agomelatine opens up a wide array of potential therapeutic applications that are currently underexplored.

Anxiety Disorders

While approved for Generalized Anxiety Disorder (GAD) in some regions, its potential in other anxiety spectrum disorders remains to be fully elucidated.[9]

-

Panic Disorder and Social Anxiety Disorder: The 5-HT2C antagonistic effect, leading to increased dopamine and norepinephrine in the prefrontal cortex, could theoretically be beneficial in these conditions.[1]

-

Post-Traumatic Stress Disorder (PTSD): The circadian-regulating properties of agomelatine could be particularly beneficial in PTSD, where sleep disturbances are a core symptom.[10]

Neurodevelopmental Disorders

Emerging evidence suggests a potential role for agomelatine in treating core symptoms of neurodevelopmental disorders.[9]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The pro-dopaminergic and noradrenergic effects in the prefrontal cortex could potentially improve executive function and attention.[9]

-

Autism Spectrum Disorder (ASD): The melatonergic effects could address the significant sleep disturbances common in ASD, while the 5-HT2C antagonism might modulate some of the behavioral symptoms.[9]

Bipolar Disorder

The potential of agomelatine as an adjunctive or monotherapy for bipolar depression is a promising area of investigation.[9][10] Its low propensity to induce mania, a significant concern with many antidepressants, makes it an attractive candidate.

Neurodegenerative Diseases

The role of circadian rhythm disruption in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's is increasingly recognized. Agomelatine's ability to restore circadian function could offer a novel neuroprotective strategy.

Proposed Experimental Workflows

Preclinical Models for Novel Indications

Caption: A preclinical workflow for evaluating agomelatine in new indications.

Clinical Trial Design Considerations

For human studies, a multi-phase approach is recommended.

-

Phase IIa (Proof-of-Concept): Small-scale, placebo-controlled trials in well-defined patient populations for the novel indication.[11][12] Key endpoints should include both symptom-specific scales and objective measures of circadian rhythm (e.g., actigraphy, salivary melatonin levels).

-

Phase IIb (Dose-Ranging): To establish the optimal dose for the new indication, as it may differ from that for depression.[13][14]

-

Phase III (Pivotal Trials): Large-scale, multicenter, randomized controlled trials to confirm efficacy and safety against placebo and/or an active comparator.[11]

Methodologies

In Vitro Receptor Binding Assay

Objective: To quantify the binding affinity of agomelatine and its novel derivatives to MT1, MT2, and 5-HT2C receptors.

Protocol:

-

Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors.

-

Incubate the membrane homogenates with a radiolabeled ligand (e.g., [3H]-melatonin for MT1/MT2, [3H]-mesulergine for 5-HT2C) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of agomelatine on extracellular levels of dopamine and norepinephrine in the prefrontal cortex of freely moving rodents.

Protocol:

-

Surgically implant a microdialysis probe into the prefrontal cortex of the animal.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after systemic administration of agomelatine or vehicle.

-

Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

Agomelatine's unique pharmacological profile as a melatonergic agonist and 5-HT2C antagonist provides a strong rationale for exploring its therapeutic potential beyond major depressive disorder.[5][10] The proposed research areas in anxiety, neurodevelopmental, and neurodegenerative disorders, supported by robust preclinical and clinical methodologies, offer a clear path forward for drug development professionals. A deeper understanding of its circadian-modulating and neuroplastic effects will be pivotal in unlocking the full therapeutic value of this innovative compound.

References

-

Agomelatine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Psych Scene Hub. (2017, October 27). A Focus on Agomelatine - Mechanism of Action and Efficacy. Retrieved January 7, 2026, from [Link]

-

Srinivasan, V., De Berardis, D., Shillcutt, S. D., & Brzezinski, A. (2012). Agomelatine in Depressive Disorders: Its Novel Mechanisms of Action. The Journal of Neuropsychiatry and Clinical Neurosciences, 24(3), 290-308. [Link]

-

Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., & Newman-Tancredi, A. (2003). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. British Journal of Pharmacology, 144(5), 681-693. [Link]

-

Patsnap Synapse. (2024, June 14). What is Agomelatine used for? Retrieved January 7, 2026, from [Link]

-

Gahr, M. (2013). Agomelatine: A novel melatonergic antidepressant. Journal of Pharmacology and Pharmacotherapeutics, 4(2), 147-150. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Agomelatine? Retrieved January 7, 2026, from [Link]

-

Taylor, D. (2011). Drug information update: agomelatine. The Psychiatrist, 35(5), 189-192. [Link]

-

Kennedy, S. H., & Rizvi, S. J. (2010). Agomelatine and its therapeutic potential in the depressed patient. Neuropsychiatric Disease and Treatment, 6, 389-398. [Link]

-

Carbone, E. A., & Carbone, E. (2022). Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders. Medicina, 58(3), 350. [Link]

-

Lôo, H., & Hale, A. (2009). Clinical studies on the efficacy of agomelatine on depressive symptoms. CNS Drugs, 23 Suppl 2, 35-39. [Link]

-

YoungMinds. (n.d.). Agomelatine | AtypicaI Antidepressant Use & Effects. Retrieved January 7, 2026, from [Link]

-

Novartis Pharmaceuticals Corporation. (2008). An 8-week, randomized, double-blind, fixed dosage, placebo-controlled, parallel-group, multi-center study of the efficacy, safety and tolerability of agomelatine 25 mg and 50 mg in the treatment of Major Depressive Disorder (MDD). novctrd.com. [Link]

-

Zajecka, J., & Fava, M. (2010). Agomelatine in the Treatment of Major Depressive Disorder: An 8-Week, Multicenter, Randomized, Placebo-Controlled Trial. Psychiatrist.com. [Link]

-

Guaiana, G., Gupta, S., Chiodo, D., Davies, S. J. C., & Koesters, M. (2013). Agomelatine versus other antidepressive agents for major depression. Cochrane Database of Systematic Reviews, (12). [Link]

Sources

- 1. Agomelatine - Wikipedia [en.wikipedia.org]

- 2. What is Agomelatine used for? [synapse.patsnap.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Agomelatine? [synapse.patsnap.com]

- 7. Drug information update: agomelatine | The Psychiatrist | Cambridge Core [cambridge.org]

- 8. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders | MDPI [mdpi.com]

- 10. Agomelatine and its therapeutic potential in the depressed patient - PMC [pmc.ncbi.nlm.nih.gov]

- 11. novctrd.com [novctrd.com]

- 12. psychiatrist.com [psychiatrist.com]

- 13. Clinical studies on the efficacy of agomelatine on depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmj.com [bmj.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery — A Technical Review of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] This technical guide provides an in-depth review of the synthesis, and potential biological activities of a specific, promising derivative: 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. By synthesizing data from existing literature on analogous compounds, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's potential and to offer a framework for its future investigation and application.

Introduction: The Significance of the Pyrazole Moiety

Since its discovery, the pyrazole scaffold has been a subject of intense research due to its versatile chemical reactivity and broad spectrum of biological activities.[1] This privileged structure is a key component in numerous commercially available drugs, underscoring its therapeutic importance.[2] The diverse applications of pyrazole derivatives in medicine and agriculture have spurred the development of numerous synthetic methodologies, allowing for the creation of a wide array of substituted pyrazoles with tailored properties.[7]

The subject of this review, this compound, incorporates several structural features that suggest significant therapeutic potential. The 1-aryl-pyrazol-5-amine core is a well-established pharmacophore, and the presence of a 4-methoxyphenyl group is frequently associated with enhanced biological activity in various classes of compounds. This guide will explore the synthesis of this specific molecule and delve into its potential as an anti-inflammatory, anticancer, and antimicrobial agent, based on structure-activity relationships established for related pyrazole derivatives.

Synthesis of this compound

The construction of the pyrazole ring is most commonly achieved through the condensation of a 1,3-dielectrophilic species with a hydrazine derivative. A highly efficient and regioselective method for the synthesis of 1-aryl-3-alkyl-1H-pyrazol-5-amines involves the reaction of a β-ketonitrile with a substituted hydrazine.

Proposed Synthetic Pathway

The synthesis of this compound can be readily achieved via the cyclocondensation reaction of ethyl acetoacetate (a β-keto ester) or acetoacetonitrile (a β-ketonitrile) with 4-methoxyphenylhydrazine. The use of acetoacetonitrile is often preferred for the direct synthesis of the 5-amino pyrazole.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol